REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:34]C(=O)C)[C:10]2[N:11]=[CH:12][N:13](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH:14]=2)=[CH:5][C:4]=1[F:38])#[N:2].[OH-].[Na+].[CH2:41]1COCC1>O>[F:38][C:4]1[CH:5]=[C:6]([CH:9]([OH:34])[C:10]2[N:11]([CH3:41])[CH:12]=[N:13][CH:14]=2)[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|
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Name
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Acetic acid (4-cyano-3-fluoro-phenyl)-(3-methyl-3H-imidazol-4-yl)-methyl ester
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Quantity
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1.26 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(C=C(C=C1)C(C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)OC(C)=O)F
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Name
|
|
Quantity
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5.5 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
15 mL
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction was diluted with satd
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Type
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EXTRACTION
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Details
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NaHCO3 solution, extracted with CH2Cl2 (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |